molecular formula C19H16ClFO3 B11159216 7-[(4-chloro-2-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one

7-[(4-chloro-2-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one

Cat. No.: B11159216
M. Wt: 346.8 g/mol
InChI Key: RAGLNTIJOQGYFN-UHFFFAOYSA-N
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Description

7-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromenone core structure substituted with various functional groups, including a chloro-fluorophenyl methoxy group, an ethyl group, and a methyl group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro-Fluorophenyl Methoxy Group: This step involves the nucleophilic substitution reaction of the chromenone core with a chloro-fluorophenyl methoxy derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-BENZENAMINE: Shares the chloro-fluorophenyl methoxy group but differs in the core structure.

    N-(3-CHLORO-4-FLUOROPHENYL)-7-METHOXY-6-(3-MORPHOLINOPROPOXY)QUINAZOLINE: Contains similar substituents but has a quinazoline core instead of a chromenone core.

Uniqueness

7-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups and the chromenone core structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C19H16ClFO3

Molecular Weight

346.8 g/mol

IUPAC Name

7-[(4-chloro-2-fluorophenyl)methoxy]-4-ethyl-8-methylchromen-2-one

InChI

InChI=1S/C19H16ClFO3/c1-3-12-8-18(22)24-19-11(2)17(7-6-15(12)19)23-10-13-4-5-14(20)9-16(13)21/h4-9H,3,10H2,1-2H3

InChI Key

RAGLNTIJOQGYFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Cl)F

Origin of Product

United States

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